4,5-Diphenyl-3,6-dihydro-1,2-dithiine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine typically involves the reaction of 1,2-dithiins with phenyl-substituted reagents . One common method includes the use of ortho-lithiated dithiins , which undergo ring-opening reactions to form the desired compound . The reaction conditions often involve low temperatures (around 0°C) to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-3,6-dihydro-1,2-dithiine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the dithiine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds are often employed.
Major Products: The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives of the original compound .
Scientific Research Applications
4,5-Diphenyl-3,6-dihydro-1,2-dithiine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor , binding to the active sites of enzymes and preventing their normal function . Additionally, it can interact with cellular proteins , altering their structure and function, which may lead to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Comparison: 4,5-Diphenyl-3,6-dihydro-1,2-dithiine is unique due to its specific dithiine ring structure and the presence of phenyl groups at the 4 and 5 positions . This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Properties
CAS No. |
34804-73-4 |
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Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,5-diphenyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C16H14S2/c1-3-7-13(8-4-1)15-11-17-18-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
RAUGNICTEPIJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CSS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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